2-Bromo-1-(4-fluorophenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluorophenyl compounds has been explored through various methods. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched amines and ketones starting from bromophenols, which could be related to the synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one . Additionally, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, has been reported, which avoids the use of expensive and toxic reagents . Another study describes a one-pot method for synthesizing 4-Bromo-2-fluorobiphenyl, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a compound closely related to 2-Bromo-1-(4-fluorophenyl)propan-1-one have been investigated using both experimental and theoretical methods, including Gaussian09 software . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, providing a detailed understanding of the molecular structure . Another study presents the crystal structure and Hirshfeld surface analysis of a similar compound, which could be relevant for understanding the molecular interactions and crystal packing of 2-Bromo-1-(4-fluorophenyl)propan-1-one .
Chemical Reactions Analysis
The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which shares a bromo-fluorophenyl moiety with the compound of interest, has been synthesized through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation . This study provides a comprehensive overview of the chemical reactions that such bromo-fluorophenyl compounds can undergo, which may be applicable to 2-Bromo-1-(4-fluorophenyl)propan-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For example, the synthesis and nonlinear optical (NLO) properties of a novel organic material with a bromo-fluorophenyl component have been studied, indicating potential applications in NLO devices . Additionally, the structural confirmation of a similar compound has been achieved using FTIR, NMR, and UV-Visible spectroscopy, complemented by density functional theory calculations . These studies provide valuable information on the physical and chemical behavior of bromo-fluorophenyl compounds, which could be extrapolated to 2-Bromo-1-(4-fluorophenyl)propan-1-one .
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Bromo-1-(4-fluorophenyl)propan-1-one serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound that is part of a broader family used in biological applications (Wang et al., 2016).
Crystal Structure Analysis
In the field of crystallography, 2-Bromo-1-(4-fluorophenyl)propan-1-one derivatives have been synthesized and their crystal structures studied using X-ray diffraction and Hirshfeld surface analysis. These studies are significant for understanding the molecular interactions and structural properties of these compounds (Salian et al., 2018).
Antimicrobial Activity
Some derivatives of 2-Bromo-1-(4-fluorophenyl)propan-1-one have been investigated for their antimicrobial properties. Synthesis and subsequent evaluation of these compounds can lead to the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Nagamani et al., 2018).
Nonlinear Optical Material Development
The compound has also found application in the synthesis of organic nonlinear optical materials. These materials are crucial in the development of optical devices and technologies (Shruthi et al., 2017).
Quantum Chemical Analysis
Quantum chemical analysis has been conducted on derivatives of 2-Bromo-1-(4-fluorophenyl)propan-1-one to study their molecular structure and properties. Such studies are significant for the theoretical understanding of molecular behavior and properties (Zaini et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHHCXOSPQAQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516541 | |
Record name | 2-Bromo-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluorophenyl)propan-1-one | |
CAS RN |
345-94-8 | |
Record name | 2-Bromo-1-(4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.